

## Application Notes and Protocols for Post-Hoc Analysis of EXPAND Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes outline novel research questions and detailed protocols for post-hoc analyses of the Phase III EXPAND trial data for **siponimod** in secondary progressive multiple sclerosis (SPMS). The objective is to leverage the comprehensive dataset to explore novel therapeutic mechanisms and identify patient subgroups with differential treatment responses.

#### Introduction to the EXPAND Trial

The EXPAND trial was a pivotal, randomized, double-blind, placebo-controlled Phase III study that evaluated the efficacy and safety of **siponimod**, a selective sphingosine-1-phosphate (S1P) receptor modulator, in patients with SPMS. The trial successfully demonstrated that **siponimod** significantly reduced the risk of disability progression compared to placebo.[1][2] Key eligibility criteria included patients aged 18-60 years with an Expanded Disability Status Scale (EDSS) score of 3.0-6.5 and documented disability progression in the prior two years.[2] [3] MRI scans were conducted at baseline and at 12, 24, and 36 months.[1]

#### Quantitative Data Summary from the EXPAND Trial

The following tables summarize the key quantitative outcomes from the EXPAND trial and its subsequent analyses.

Table 1: Primary and Key Secondary Clinical Endpoints



| Outcome                                  | Siponimod<br>(n=1099) | Placebo<br>(n=546) | Hazard Ratio<br>(95% CI) / Risk<br>Reduction | p-value |
|------------------------------------------|-----------------------|--------------------|----------------------------------------------|---------|
| 3-Month Confirmed Disability Progression | 26% of patients       | 32% of patients    | 0.79 (0.65-0.95) /<br>21% reduction          | 0.013   |
| 6-Month Confirmed Disability Progression | -                     | -                  | 26% risk<br>reduction                        | <0.05   |
| Annualized<br>Relapse Rate               | -                     | -                  | 55% reduction                                | <0.05   |

Data sourced from multiple reports on the EXPAND trial results.[1][2][3]

Table 2: Key MRI Outcomes

| Outcome                                  | Siponimod                   | Placebo | % Reduction vs. Placebo | p-value |
|------------------------------------------|-----------------------------|---------|-------------------------|---------|
| Change in T2<br>Lesion Volume            | Significantly less increase | -       | -                       | <0.0001 |
| New or Enlarging<br>T2 Lesions           | -                           | -       | 80% reduction           | <0.0001 |
| Gadolinium-<br>Enhancing T1<br>Lesions   | -                           | -       | 85% reduction           | <0.0001 |
| Brain Volume<br>Loss (12 & 24<br>months) | Significantly reduced       | -       | -                       | <0.05   |

Summary of MRI findings from post-hoc analyses of the EXPAND trial.[3][4]



Table 3: Biomarker and Cognitive Outcomes

| Outcome                                                                 | Siponimod                     | Placebo                       | Finding                                                   | p-value |
|-------------------------------------------------------------------------|-------------------------------|-------------------------------|-----------------------------------------------------------|---------|
| Blood<br>Neurofilament<br>Light Chain (NfL)<br>Levels (at 21<br>months) | -5.7% change<br>from baseline | +9.2% change<br>from baseline | Siponimod<br>significantly<br>reduced blood<br>NfL levels | 0.0004  |
| 6-Month Confirmed SDMT Improvement                                      | -                             | -                             | 62% increased<br>likelihood                               | 0.007   |
| 6-Month Confirmed SDMT Worsening                                        | -                             | -                             | 27% reduced risk                                          | 0.060   |

Data from post-hoc analyses of biomarker and cognitive data from the EXPAND trial.[4][5]

## New Research Questions for Post-Hoc Analysis Research Question 1: What is the temporal relationship between changes in inflammatory biomarkers and subsequent neuroaxonal damage and brain atrophy?

Rationale: While **siponimod**'s effect on both inflammation and neurodegeneration is established, the precise temporal sequence of these effects is not fully elucidated. This analysis will investigate if early changes in a panel of inflammatory cytokines and chemokines predict later changes in neurofilament light chain (NfL) levels and brain volume loss.

# Research Question 2: Do advanced quantitative MRI measures of tissue integrity predict cognitive decline and disability progression?

Rationale: Conventional MRI measures in the EXPAND trial, such as T2 lesion volume, showed treatment effects.[1] This post-hoc analysis will utilize advanced techniques on the existing MRI



data to extract more subtle measures of tissue integrity, such as from Magnetization Transfer Ratio (MTR) and Diffusion Tensor Imaging (DTI), to determine if these are more sensitive predictors of clinical outcomes.

# Research Question 3: Is there a pharmacogenomic interaction between APOE genotype and the efficacy of siponimod in slowing cognitive decline?

Rationale: The apolipoprotein E (APOE) genotype is a known risk factor for cognitive decline in various neurological conditions.[6] This analysis will explore whether the APOE  $\epsilon$ 4 allele modifies the treatment effect of **siponimod** on cognitive outcomes, potentially identifying a patient subgroup with enhanced therapeutic benefit.

#### **Experimental Protocols**

## Protocol 1: Longitudinal Analysis of Inflammatory Biomarkers and Neurodegeneration

- Sample Selection: Utilize stored plasma samples from all consenting participants in the EXPAND trial at baseline, 6, 12, and 24 months.
- Cytokine and Chemokine Profiling:
  - Thaw plasma samples on ice.
  - Perform a multiplex immunoassay (e.g., Luminex-based assay) to quantify a panel of proand anti-inflammatory cytokines and chemokines. The panel should include, but not be limited to: IL-1β, IL-6, TNF-α, IFN-y, IL-10, TGF-β, CCL2 (MCP-1), and CXCL10 (IP-10).
  - Follow the manufacturer's protocol for the chosen multiplex assay kit, including standard curve generation and quality control checks.
- Neurofilament Light Chain (NfL) Quantification:
  - Use a high-sensitivity single-molecule array (Simoa) immunoassay for the quantification of NfL in plasma samples.



- Follow the established protocol for the Simoa NfL assay, ensuring appropriate sample dilution and calibration.
- Brain Volume Measurement:
  - Utilize the existing MRI data from the EXPAND trial.
  - Employ a validated, automated software pipeline (e.g., SIENA) to calculate the percentage brain volume change (PBVC) between baseline and subsequent time points.
- Statistical Analysis:
  - Use a mixed-effects model to analyze the longitudinal changes in cytokine/chemokine levels, NfL, and brain volume, with treatment group, time, and their interaction as fixed effects.
  - Employ time-lagged correlation analyses to investigate the temporal relationship between early changes in inflammatory markers and subsequent changes in NfL and brain volume.

#### Protocol 2: Advanced Quantitative MRI Analysis for Prediction of Clinical Outcomes

- MRI Data Pre-processing:
  - Retrieve raw MRI data (T1-weighted, T2-weighted, FLAIR, and MTR scans) from the EXPAND trial database.
  - Perform standardized pre-processing steps, including noise reduction, intensity normalization, and brain extraction.
- Magnetization Transfer Ratio (MTR) Analysis:
  - Co-register MTR scans to the T1-weighted images.
  - Generate MTR maps and calculate mean MTR values within normal-appearing white matter (NAWM), cortical gray matter (cGM), and T2 lesions.
- Diffusion Tensor Imaging (DTI) Analysis (if data available):



- If DTI data was acquired, perform eddy current and motion correction.
- Calculate fractional anisotropy (FA) and mean diffusivity (MD) maps.
- Extract mean FA and MD values from NAWM and cGM.
- Statistical Analysis:
  - Use Cox proportional hazards models to assess the predictive value of baseline and changes in MTR, FA, and MD for time to confirmed disability progression (CDP) and cognitive worsening (sustained ≥4-point decrease in SDMT).
  - Incorporate these quantitative MRI measures as covariates in the models, adjusting for baseline clinical and demographic variables.

# Protocol 3: Pharmacogenomic Analysis of APOE Genotype and Cognitive Outcomes

- Genomic DNA Extraction and APOE Genotyping:
  - If not already available, extract genomic DNA from stored whole blood samples from consenting participants.
  - Perform APOE genotyping using a validated method, such as TaqMan SNP genotyping assays for rs429358 and rs7412, to determine the  $\epsilon$ 2,  $\epsilon$ 3, and  $\epsilon$ 4 allele status.
- Cognitive Data:
  - Utilize the longitudinal cognitive data collected in the EXPAND trial, specifically the Symbol Digit Modalities Test (SDMT), Paced Auditory Serial Addition Test (PASAT), and Brief Visuospatial Memory Test-Revised (BVMT-R) scores.
- Statistical Analysis:
  - Categorize patients based on APOE ε4 carrier status (presence vs. absence of at least one ε4 allele).



- Incorporate an interaction term for treatment group and APOE ε4 status in a mixed-effects model for repeated measures to analyze the longitudinal cognitive scores.
- A significant interaction term would indicate that the effect of siponimod on cognitive performance differs by APOE genotype.
- Perform subgroup analyses to compare the treatment effect of siponimod in APOE ε4 carriers versus non-carriers.

#### **Visualizations**



Click to download full resolution via product page

Caption: **Siponimod**'s dual mechanism of action on immune and central nervous system cells.





Click to download full resolution via product page

Caption: Workflow for the proposed post-hoc analyses of the EXPAND trial data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. library.neurol.ru [library.neurol.ru]
- 2. Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of siponimod on magnetic resonance imaging measures of neurodegeneration and myelination in secondary progressive multiple sclerosis: Gray matter atrophy and magnetization transfer ratio analyses from the EXPAND phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]



- 4. Siponimod vs placebo in active secondary progressive multiple sclerosis: a post hoc analysis from the phase 3 EXPAND study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and safety of siponimod in patients with secondary progressive multiple sclerosis: Analysis of EXPAND core and extension data up to >5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Efficacy and Safety of Siponimod in Patients With Secondary Progressive Multiple Sclerosis (EXPAND) [stanfordhealthcare.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Post-Hoc Analysis of EXPAND Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560413#post-hoc-analysis-of-expand-trial-data-for-new-research-questions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com